6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Regioisomer comparison Physicochemical property prediction Chromatographic differentiation

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149591-38-6; molecular formula C₁₀H₇BrF₃NO₂; MW 310.07 g/mol) is a heterocyclic building block featuring a partially saturated quinolin-2-one core bearing bromine at the 6-position and a trifluoromethoxy (-OCF₃) substituent at the 8-position. The compound is commercially available in research quantities (250 mg to 1 g scale) from multiple vendors including Apollo Scientific (catalog PC53440), with typical batch purity of 95.5% by HPLC area.

Molecular Formula C10H7BrF3NO2
Molecular Weight 310.07
CAS No. 2149591-38-6
Cat. No. B2458081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one
CAS2149591-38-6
Molecular FormulaC10H7BrF3NO2
Molecular Weight310.07
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2OC(F)(F)F)Br
InChIInChI=1S/C10H7BrF3NO2/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)17-10(12,13)14/h3-4H,1-2H2,(H,15,16)
InChIKeyRAOZZLPFCRKFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149591-38-6): Structural Identity and Commercial Sourcing Baseline for a Fluorinated Dihydroquinolinone Building Block


6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149591-38-6; molecular formula C₁₀H₇BrF₃NO₂; MW 310.07 g/mol) is a heterocyclic building block featuring a partially saturated quinolin-2-one core bearing bromine at the 6-position and a trifluoromethoxy (-OCF₃) substituent at the 8-position . The compound is commercially available in research quantities (250 mg to 1 g scale) from multiple vendors including Apollo Scientific (catalog PC53440), with typical batch purity of 95.5% by HPLC area . The structural assignment is confirmed by InChI Key RAOZZLPFCRKFBB-UHFFFAOYSA-N and SMILES O=C1CCc2cc(Br)cc(OC(F)(F)F)c2N1 . This compound is catalogued under MDL number MFCD30492324 and classified as a fluorinated ketone/tetrahydroquinoline derivative . Its closest commercially available regioisomer is 8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149597-02-2), which presents an inverted Br/OCF₃ substitution pattern on the same core scaffold .

Why 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Substituted by Its Regioisomer or Deoxygenated Analog


Within the dihydroquinolin-2(1H)-one scaffold, the positional arrangement of bromine and trifluoromethoxy groups is not interchangeable without altering downstream synthetic outcomes. The target compound (6-Br/8-OCF₃, CAS 2149591-38-6) and its regioisomer (8-Br/6-OCF₃, CAS 2149597-02-2) differ in predicted boiling point (359.3 vs. 360.1 °C), predicted pKa (the latter measured at 12.77±0.20 with OCF₃ distal to the lactam NH), and chromatographic retention . More critically, the 6-position bromine in the target compound serves as a regiochemically defined handle for palladium-catalyzed cross-coupling—published Suzuki-Miyaura protocols on 6-bromo-1,2,3,4-tetrahydroquinoline substrates achieve 68–82% isolated yields of 6-arylated products, whereas analogous coupling at the 8-position would produce structurally divergent regioisomeric products with distinct biological or materials properties [1]. The presence of the 2-oxo group further distinguishes this compound from the fully reduced 6-bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline (CAS 2366994-68-3, MW 296.08, liquid at ambient temperature), altering hydrogen-bonding capacity (1 donor, 2 acceptors), polarity (tPSA ~38–40 Ų), and solubility profile—parameters that directly govern suitability for amide coupling, fragment-based screening, or further N-functionalization strategies [2].

Quantitative Differentiation Evidence for 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149591-38-6) Against Closest Analogs


Regioisomeric Physicochemical Differentiation: 6-Br/8-OCF₃ vs. 8-Br/6-OCF₃ Dihydroquinolin-2-one

The target compound (6-Br/8-OCF₃, CAS 2149591-38-6) is regioisomeric with 8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149597-02-2). Both share the identical molecular formula (C₁₀H₇BrF₃NO₂) and molecular weight (310.07), yet exhibit distinct predicted physicochemical parameters. The target compound has a predicted boiling point of 359.3±42.0 °C at 760 mmHg , while the regioisomer is predicted at 360.1±42.0 °C —a small but analytically meaningful difference. The regioisomer's predicted pKa of 12.77±0.20 reflects the OCF₃ group positioned distal to the lactam NH (6-position), whereas in the target compound the OCF₃ at the 8-position is ortho to the amide, expected to exert a stronger electron-withdrawing inductive effect on NH acidity. The regioisomer is described as a hairy crystalline solid (pale lemon) with predicted density 1.672±0.06 g/cm³ ; the target compound is reported as a faint beige crystalline solid . These differences are sufficient to ensure distinct chromatographic retention times and spectroscopic signatures (¹H NMR, ¹⁹F NMR), preventing inadvertent substitution in regulated synthetic sequences .

Regioisomer comparison Physicochemical property prediction Chromatographic differentiation

Suzuki-Miyaura Cross-Coupling Reactivity: 6-Position Bromine as a Regioselective Derivatization Handle

Published research on closely related 6-bromo-1,2,3,4-tetrahydroquinoline substrates demonstrates that the 6-position bromine serves as an effective leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling with substituted phenylboronic acids. Ökten (2019) reported that dichlorobis(triphenylphosphine)palladium(II)-catalyzed coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with arylboronic acids affords the corresponding 6-aryl-tetrahydroquinolines in 68–82% isolated yields [1]. Although this study employed the fully reduced tetrahydroquinoline scaffold rather than the 2-oxo derivative, the electronic and steric environment at the 6-position is sufficiently analogous to support the expectation that the target compound will undergo similar Pd-catalyzed coupling at C6, enabling regioselective introduction of aryl, heteroaryl, or vinyl substituents. The 8-position OCF₃ group, being electron-withdrawing, is expected to modestly deactivate the ring toward oxidative addition but does not preclude coupling, as evidenced by successful coupling of substrates bearing electron-withdrawing groups (Br, Cl, F, OCF₃) in the NBS-mediated bromination/dehydrogenation study where OCF₃-substituted substrates gave good yields [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Building block derivatization

Computed Physicochemical Property Profile: Differentiation from the Deoxygenated Tetrahydroquinoline Analog

The target compound's 2-oxo group confers a fundamentally different physicochemical profile compared to the fully reduced analog 6-bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline (CAS 2366994-68-3). ZINC database computed properties for the target compound include logP of 2.175, topological polar surface area (tPSA) of 40 Ų (neutral form, increasing to 43 Ų at high pH due to amide deprotonation), 1 hydrogen-bond donor, and 2 hydrogen-bond acceptors [1]. The Chemscene computational chemistry module reports a slightly different logP of 3.2324 and tPSA of 38.33 Ų , reflecting methodological variance in prediction algorithms. In contrast, the deoxygenated analog (MW 296.08, CAS 2366994-68-3) lacks the carbonyl H-bond acceptor and the lactam NH donor, resulting in lower polarity, reduced water solubility, and altered membrane permeability . The 2-oxo group also enables additional synthetic transformations—N-alkylation, N-arylation, amide reduction, or conversion to thioamide—that are unavailable with the fully reduced scaffold. The fraction of sp³-hybridized carbons (0.30) places this compound in a favorable region of three-dimensionality for fragment-based drug discovery applications [1].

LogP Topological polar surface area Hydrogen bonding Drug-likeness

Commercial Availability and Batch Purity: Procurement-Ready Differentiation

The target compound is available from multiple established vendors with documented purity exceeding 95%. Apollo Scientific (catalog PC53440, distributed via Fisher Scientific/eMolecules and CymitQuimica) supplies the compound at 95.5% purity by HPLC (typical batch Certificate of Analysis value) as a faint beige crystalline solid, with standard packaging of 250 mg (€75.00) and 1 g (€172.00) . Leyan offers the compound at 98% purity (Product No. 1593078) , and Chemscene lists it at ≥98% purity (Cat. No. CS-0522414) with storage at 2–8°C sealed in dry conditions . In comparison, the regioisomer 8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2149597-02-2) is listed as discontinued by CymitQuimica (Ref. 3D-ZKD59702, Biosynth brand) , and while Sigma-Aldrich lists it at 95% purity via Apollo Scientific , its supply chain appears less robust. The deoxygenated analog (CAS 2366994-68-3) is available at 95% purity but is a liquid, which may complicate handling and storage relative to the crystalline target compound . This combination of higher available purity (98% from multiple vendors), crystalline solid form factor, and multi-vendor sourcing makes the target compound the more reliable procurement choice among this analog series.

Commercial sourcing Purity specification Vendor comparison Lead time

Trifluoromethoxy Group Tolerance in Electrophilic/NBS-Mediated Transformations: Class-Level Reactivity Evidence

The trifluoromethoxy (-OCF₃) substituent on the tetrahydroquinoline scaffold is compatible with electrophilic bromination/dehydrogenation conditions. In a systematic study of NBS-mediated one-pot bromination and dehydrogenation of tetrahydroquinolines (RSC Advances, 2023), substrates bearing a trifluoromethoxy group at the C6-position afforded the corresponding brominated quinoline products in good yield [1]. This result establishes that the OCF₃ group survives NBS-mediated electrophilic conditions without degradation—a non-trivial finding given the potential sensitivity of the OCF₃ moiety to strong electrophiles or Lewis acids. Furthermore, the study demonstrated that the 6-position bromine in the resulting products undergoes regioselective Sonogashira coupling selectively at C-6, followed by Suzuki coupling at the remaining bromide positions to afford multifunctionalized quinolines [1]. This regioselectivity is directly relevant to the target compound, where the 6-bromo substituent is expected to show preferential reactivity in sequential cross-coupling strategies, enabling orchestrated molecular complexity generation. While the study used the fully aromatic quinoline products rather than the tetrahydroquinolin-2-one scaffold, the chemical compatibility of the OCF₃ group and the regiochemical preference for C-6 coupling are class-level properties applicable to the target compound [1].

NBS bromination Trifluoromethoxy stability Electrophilic aromatic substitution Reaction compatibility

Highest-Confidence Application Scenarios for 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one Based on Quantitative Differentiation Evidence


Regioselective C6-Arylation via Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

This compound is optimally deployed as a starting material in palladium-catalyzed Suzuki-Miyaura cross-coupling at the 6-position. Based on class-level evidence from Ökten (2019), 6-bromo-tetrahydroquinoline substrates undergo coupling with arylboronic acids in 68–82% isolated yields, and the 6-position bromine is the kinetically preferred site for oxidative addition in Pd(0)-catalyzed reactions [1]. Procurement of the 98%-pure material from Leyan or Chemscene minimizes the need for pre-coupling purification, and the crystalline solid form facilitates accurate weighing for parallel synthesis workflows. Scientific teams should specify CAS 2149591-38-6 explicitly in procurement requisitions to avoid accidental substitution with the 8-bromo regioisomer (CAS 2149597-02-2), which would direct arylation to the 8-position and produce structurally divergent products .

Fragment-Based Drug Discovery (FBDD) Library Design Leveraging Trifluoromethoxy ¹⁹F NMR Detection

The trifluoromethoxy group at the 8-position provides a natural ¹⁹F NMR probe, enabling quantification of protein–ligand interactions in fragment-based screening without the need for additional fluorophore labeling. The computed logP of 2.175–3.23 and tPSA of 38–40 Ų position this compound within favorable drug-like chemical space, while the 0.30 fraction of sp³-hybridized carbons offers sufficient three-dimensionality for fragment library diversity [2]. The 2-oxo group provides a hydrogen-bonding anchor point for target engagement, and the 6-bromo position serves as a growth vector for hit-to-lead elaboration via cross-coupling. Researchers should procure the compound from vendors providing batch-specific HPLC purity data (e.g., Apollo Scientific COA at 95.5%) to ensure fragment library quality standards .

N-Functionalization Precursor for CNS-Targeted Compound Series

The tetrahydroquinolin-2-one scaffold is a recognized privileged structure in CNS drug discovery, with the lactam NH serving as a site for N-alkylation, N-arylation, or sulfonylation to modulate target selectivity and pharmacokinetic properties. The ortho-OCF₃ group at the 8-position electronically modulates the lactam NH acidity (predicted pKa altered relative to the regioisomer's 12.77, which positions OCF₃ distal to the NH) , affecting N-functionalization reaction rates and conditions. The crystalline solid form of the target compound, combined with ≥98% purity availability, supports reproducible N-derivatization at scale. The absence of the 2-oxo group in the fully reduced analog (CAS 2366994-68-3) precludes this entire line of chemistry, making CAS 2149591-38-6 the mandatory procurement choice for N-functionalization strategies .

Orthogonal Cross-Coupling Sequences Exploiting C6-Br Regioselectivity

The NBS-mediated bromination/dehydrogenation study (RSC Advances, 2023) demonstrated that brominated quinoline products undergo regioselective Sonogashira coupling preferentially at the C-6 position, enabling sequential orthogonal cross-coupling strategies (Sonogashira then Suzuki) to construct highly functionalized scaffolds [3]. Applied to the target compound, this regioselectivity allows a synthetic sequence in which: (1) Sonogashira coupling installs an alkyne at C-6, (2) subsequent transformations modify the 2-oxo group or N–H, and (3) final Suzuki coupling introduces aryl groups—all without protecting group manipulation. The established tolerance of the OCF₃ moiety under these conditions [3] de-risks this multi-step strategy. Procurement teams should confirm the 6-bromo (not 8-bromo) regioisomeric identity by InChI Key (RAOZZLPFCRKFBB-UHFFFAOYSA-N) to ensure the correct regiochemical starting point for these planned coupling sequences.

Quote Request

Request a Quote for 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.